1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile
Description
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-5-6-12(2)13(8-11)10-16-7-3-4-14(16)9-15/h3-8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHYHMCTOBOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of N-substituted pyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, pyrrole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Medicine: The compound’s potential biological activities make it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
1,5-Dimethyl-2-pyrrolecarbonitrile: This compound shares a similar pyrrole core structure but differs in the substitution pattern on the phenyl ring.
1-Methyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile: This compound has additional phenyl groups attached to the pyrrole ring, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 212.25 g/mol. The structure features a pyrrole ring substituted at the first position with a 2,5-dimethylphenylmethyl group and a cyano group at the second position, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and pain perception.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
- Mechanistic Insights : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported that derivatives of pyrrole compounds showed enhanced cytotoxicity against various cancer cell lines. The study highlighted that modifications on the pyrrole ring could significantly influence biological activity .
- Antimicrobial Efficacy : Another research article focused on the synthesis and biological evaluation of pyrrole derivatives, including this compound. The findings indicated a correlation between structural features and antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
